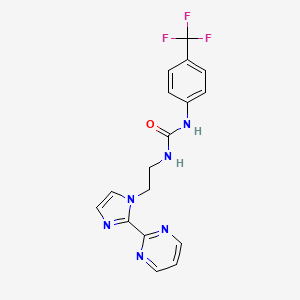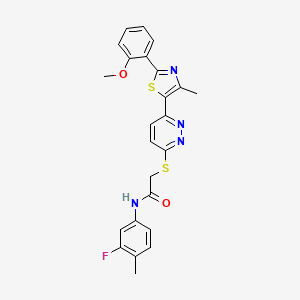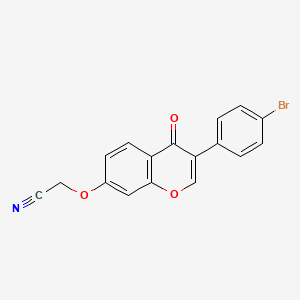
1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol” is a complex organic molecule that contains a pyrrolidine ring, a piperidine ring, and a sulfonyl group attached to a 2-chlorophenyl group . Pyrrolidine is a five-membered ring with one nitrogen atom, and piperidine is a six-membered ring with one nitrogen atom. Both of these structures are commonly used in medicinal chemistry .
Molecular Structure Analysis
The pyrrolidine and piperidine rings in the compound contribute to its three-dimensional structure due to their non-planarity . The sulfonyl group attached to the 2-chlorophenyl group likely adds to the compound’s polarity.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For instance, the sulfonyl group might undergo reactions with nucleophiles, and the pyrrolidine and piperidine rings might undergo reactions at the nitrogen atom .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine and piperidine rings are common motifs in drug design due to their ability to interact with biological targets. The sulfonyl group can act as a bioisostere, replacing functional groups in known drugs to improve their properties . This compound could serve as a scaffold for developing new medications with improved efficacy and reduced side effects.
Pharmacokinetics: Enhancing Drug Absorption
The presence of both polar (sulfonyl group) and nonpolar (chlorophenyl ring) regions in the molecule could affect its solubility and, consequently, its absorption and distribution within the body. Researchers could explore how modifications to this compound influence its pharmacokinetic profile .
Neurology: Modulation of Neurotransmitter Receptors
Compounds containing piperidine and pyrrolidine rings have been shown to interact with neurotransmitter receptors, which could be beneficial in treating neurological disorders. This compound could be investigated for its potential effects on receptor modulation .
Oncology: Anticancer Agent Development
The structural complexity of this compound provides multiple points for interaction with biological targets. It could be studied for its potential use as an anticancer agent, possibly through the inhibition of cancer cell growth or metastasis .
Inflammation: NLRP3 Inflammasome Inhibition
The compound’s structure is similar to known NLRP3 inflammasome inhibitors, which are important in the regulation of inflammation. Research could focus on the compound’s ability to modulate inflammatory responses in various diseases .
Material Science: Organic Synthesis Building Blocks
The diverse functional groups present in this compound make it a valuable building block in organic synthesis. It could be used to construct complex molecules for material science applications .
Biochemistry: Enzyme Inhibition Studies
Enzymes play crucial roles in biological processes, and inhibitors are important tools for studying their function. This compound could be used to investigate the inhibition of specific enzymes, providing insights into their mechanisms .
Analytical Chemistry: Chromatography Standards
Due to its unique structure, this compound could serve as a standard or reference material in chromatographic analyses, helping to calibrate equipment or validate methodologies .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c16-14-3-1-2-4-15(14)22(20,21)18-9-5-12(6-10-18)17-8-7-13(19)11-17/h1-4,12-13,19H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAJSUPMJONVOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate](/img/structure/B2861693.png)
![2-[2-[(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2861694.png)
![(6-Cyclopentyloxypyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2861695.png)
![2,5-Dimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]furan-3-carboxamide](/img/structure/B2861697.png)
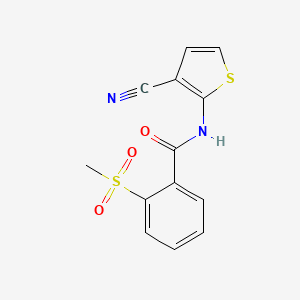
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2861700.png)
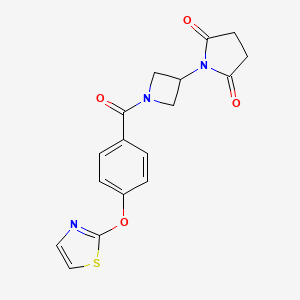
![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2861705.png)

